molecular formula C11H21N3 B11735559 [(1-Ethyl-1H-pyrazol-5-yl)methyl](pentyl)amine

[(1-Ethyl-1H-pyrazol-5-yl)methyl](pentyl)amine

Cat. No.: B11735559
M. Wt: 195.30 g/mol
InChI Key: COUKZRCGGUOQHI-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrazol-5-yl)methylamine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a pentylamine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:

Industrial Production Methods

Industrial production of (1-Ethyl-1H-pyrazol-5-yl)methylamine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Substituted derivatives at the amine group.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]pentan-1-amine

InChI

InChI=1S/C11H21N3/c1-3-5-6-8-12-10-11-7-9-13-14(11)4-2/h7,9,12H,3-6,8,10H2,1-2H3

InChI Key

COUKZRCGGUOQHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=NN1CC

Origin of Product

United States

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